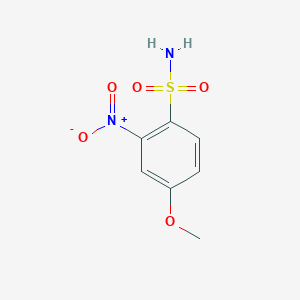

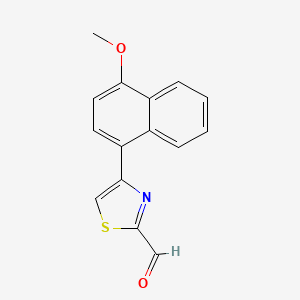

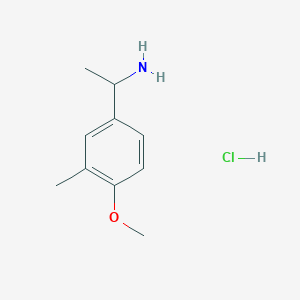

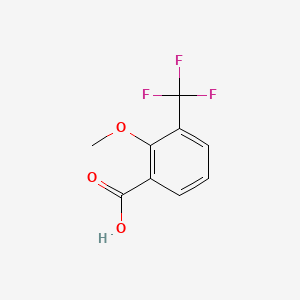

![molecular formula C6H11N3 B3022649 N-Methyl-N-[(3-methyl-1H-pyrazol-4-yl)methyl]amine CAS No. 1007521-02-9](/img/structure/B3022649.png)

N-Methyl-N-[(3-methyl-1H-pyrazol-4-yl)methyl]amine

Overview

Description

“N-Methyl-N-[(3-methyl-1H-pyrazol-4-yl)methyl]amine” is a potent, highly selective, cell-permeable inhibitor of glucose transporter GLUT1 . It has an IC50 value of 2 nM in vitro and inhibits glucose uptake by Hela-MaTu cells with an IC50 value of 3.2 nM .

Synthesis Analysis

The synthesis of N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine, a compound similar to the one , was prepared by the reaction of 4-chloro-3,5-dinitropyrazole and DMF at 100°C for 4 hours .Molecular Structure Analysis

The molecular structure of “N-Methyl-N-[(3-methyl-1H-pyrazol-4-yl)methyl]amine” and its derivatives can be confirmed by employing elemental microanalysis, FTIR, and 1H NMR techniques .Chemical Reactions Analysis

“N,N-Dimethyl-3,5-dinitro-1H-pyrazol-4-amine” was prepared by the reaction of 4-chloro-3,5-dinitropyrazole and DMF at 100°C for 4 hours . This suggests that “N-Methyl-N-[(3-methyl-1H-pyrazol-4-yl)methyl]amine” might undergo similar reactions under certain conditions.Physical And Chemical Properties Analysis

The physical and chemical properties of “N-Methyl-N-[(3-methyl-1H-pyrazol-4-yl)methyl]amine” can be determined by various techniques such as melting point (mp), 1 HNMR, 13 CNMR, and HRMS .Scientific Research Applications

Synthesis of Other Compounds

This compound can be used in the synthesis of other complex compounds. For instance, it can be used in a one-pot two-step synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine . This methodology is distinguished by its operational easiness, short reaction time, and the fact that isolation and purification of the aldimine intermediate is not required .

Drug Discovery

N-heterocyclic amines, such as this compound, are valuable building blocks in drug discovery. They are key precursors in the preparation of active pharmaceutical ingredients, bioactive molecules, natural occurring products, and agrochemicals .

Organic Synthesis

This compound can be used in modern organic synthesis due to its ability to form C–N bonds. The reductive amination is the most commonly used approach in the pharmaceutical industry for C–N bond construction due to its operational simplicity .

Preparation of Reactive Polymers

Functional (meth)acrylates referred here to supply “functional esters” ruins as a general reactive group precursor. In other sense, the leaving (activating) groups of these monomers may easily react with the alcohols and amines carrying the desired reactive groups and therefore, in general, provide a single reaction step for the synthesis of reactive polymers .

Antileishmanial Activity

A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of compound 13, which has desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

Antimalarial Evaluation

The compound can also be used in antimalarial evaluations. It has been found to have a significant impact on the treatment of malaria .

Antibacterial Activity

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Antimycobacterial Activity

As mentioned above, the derivatives of 1, 3-diazole, which can be synthesized from this compound, show antimycobacterial activity .

Safety And Hazards

properties

IUPAC Name |

N-methyl-1-(5-methyl-1H-pyrazol-4-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c1-5-6(3-7-2)4-8-9-5/h4,7H,3H2,1-2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYHVEYPFKAWYRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1)CNC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methyl-N-[(3-methyl-1H-pyrazol-4-yl)methyl]amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

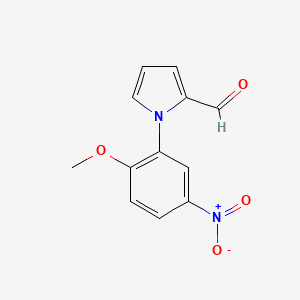

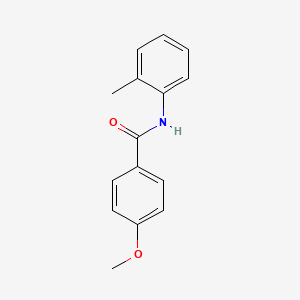

![N-[(6-methoxy-2-naphthyl)methyl]-N-methylamine](/img/structure/B3022566.png)